N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine
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Overview
Description
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine: is a synthetic organic compound characterized by its complex structure, which includes a phenylalanine backbone modified with a sulfonyl group and a methoxyphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available phenylalanine and 4-(2-methoxyphenoxy)benzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.
Procedure: The phenylalanine is first protected to prevent side reactions. The sulfonyl chloride is then added to the reaction mixture, allowing the sulfonylation to occur. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for larger batches. This includes:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Automated Purification Systems: For consistent and high-yield purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural similarity to natural amino acids makes it a useful tool in protein engineering and the study of metabolic pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-leucine
- N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-valine
Uniqueness
Compared to similar compounds, N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine has a unique combination of a phenylalanine backbone and a methoxyphenoxy substituent. This combination provides distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.
Properties
IUPAC Name |
2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-28-20-9-5-6-10-21(20)29-17-11-13-18(14-12-17)30(26,27)23-19(22(24)25)15-16-7-3-2-4-8-16/h2-14,19,23H,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZUSWOYKLPEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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